4-Methyl-3-(thiophen-2-yl)benzoic acid
Overview
Description
“4-Methyl-3-(thiophen-2-yl)benzoic acid” is a chemical compound with the empirical formula C11H8O2S . It is a member of benzoic acids .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method is the Ullmann–Goldberg coupling from 2-bromo-4-methylbenzoic acid and 1 H -1,2,3-triazole . Another method involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of “4-Methyl-3-(thiophen-2-yl)benzoic acid” consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The InChI string isInChI=1S/C12H10O2S/c13-12(14)10-5-3-9(4-6-10)8-11-2-1-7-15-11/h1-7H,8H2,(H,13,14)
. Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-3-(thiophen-2-yl)benzoic acid” include a molecular weight of 218.27 g/mol , a topological polar surface area of 65.5 Ų , and a rotatable bond count of 3 .Scientific Research Applications
Antimicrobial Activity
4-Methyl-3-(thiophen-2-yl)benzoic acid has shown promise in the development of antimicrobial agents. A study synthesized analogues using this compound and tested them against various bacterial and fungal strains. The results indicated significant antimicrobial activity, suggesting potential in creating novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Solid-State Structure Analysis
Research on thiophene derivatives, including 4-Methyl-3-(thiophen-2-yl)benzoic acid, has contributed to understanding the impact of functional groups and intermolecular forces on their packing structure. This information is crucial for developing materials with specific properties (A. Bettencourt‐Dias, Subha Viswanathan, & K. Ruddy, 2005).
Cancer Research
Thiophene acetyl salicylic acid esters, related to 4-Methyl-3-(thiophen-2-yl)benzoic acid, were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The study highlighted the significance of positional isomerism in these compounds' pharmacological properties, particularly against colon cancer (H. Ünver & Z. Cantürk, 2017).
Luminescence Sensitization
In another study, thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 4-Methyl-3-(thiophen-2-yl)benzoic acid, were evaluated as potential sensitizers for luminescence in Eu(III) and Tb(III). The research found significant increases in luminescence efficiency, indicating potential applications in lighting and display technologies (Subha Viswanathan & A. Bettencourt-Dias, 2006).
Metal Complex Formation
The compound has also been used in synthesizing metal complexes, such as tungsten(VI) complexes containing aroyl hydrazones. Such complexes are essential for studying coordination chemistry and potential applications in catalysis and material science (M. Saleem, Mohita Sharma, H. N. Sheikh, & B. L. Kalsotra, 2008).
Corrosion Inhibition
Recent studies have developed benzimidazole derivatives based on 4-Methyl-3-(thiophen-2-yl)benzoic acid for inhibiting steel corrosion. These compounds showed high effectiveness, suggesting their application in industrial settings to prevent material degradation (M. Rbaa, A. Abousalem, M. Galai, H. Lgaz, B. Lakhrissi, I. Warad, & A. Zarrouk, 2020).
Future Directions
properties
IUPAC Name |
4-methyl-3-thiophen-2-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-4-5-9(12(13)14)7-10(8)11-3-2-6-15-11/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELQWFOVBMQEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(thiophen-2-yl)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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